2-Amino-2-methyl-4-phenylbutanenitrile
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Overview
Description
2-Amino-2-methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H14N2 It is a nitrile derivative that features an amino group, a methyl group, and a phenyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-4-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutanenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 2-amino-2-methyl-4-phenylbutylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitrile oxides.
Reduction: 2-Amino-2-methyl-4-phenylbutylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-methyl-4-phenylbutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-4-phenylbutanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-2-methyl-4-phenylbutylamine
- 2-Amino-2-methyl-4-phenylbutanoic acid
Uniqueness
2-Amino-2-methyl-4-phenylbutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-amino-2-methyl-4-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYTAOQUAUQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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